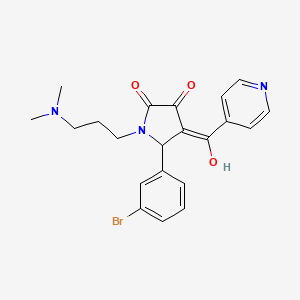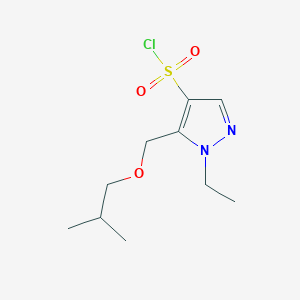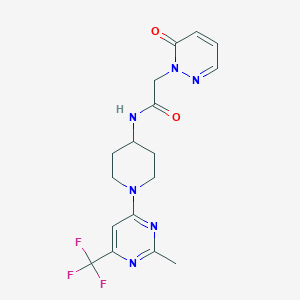![molecular formula C20H19N5O3 B2387462 2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide CAS No. 1008648-08-5](/img/structure/B2387462.png)
2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains a pyrrolo ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The molecule has a molecular weight of 405.45 .
Synthesis Analysis
The synthesis of 1,2,3-triazoles can be achieved using various methods. One common method is the copper-catalyzed 1,3-dipolar cycloaddition reactions . Another method involves the use of polydentate N-donor chelating ligands, which enables a copper-catalyzed cycloaddition of hydrazoic acid with terminal alkynes to provide 4-substituted-1H-1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of multiple nitrogen atoms in the ring structure can effectively stabilize negative charges and lower the viscosity of the compound .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazoles are diverse. For instance, a (3+2) cycloaddition reaction between substituted vinyl sulfonyl fluorides and ethyl diazoacetate or azides enables the rapid construction of pyrazole or triazole cores via Michael addition and SO2 gas elimination .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Activity
Research has shown that compounds bearing structural similarities to the chemical , particularly those with acetamide derivatives and heterocyclic rings, have been synthesized and evaluated for their anticonvulsant activities. One study highlighted the synthesis of JV-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives, demonstrating that certain structural modifications, such as incorporating a 1,2,4-triazole ring, can lead to superior anticonvulsant activity compared to other heterocyclic rings like pyrazole. This study underscores the importance of structural elements in medicinal chemistry for enhancing biological activities (Tarikogullari et al., 2010).
Antioxidant and Urease Inhibition Activities
Another area of research involves the synthesis and evaluation of novel compounds for their antioxidant and urease inhibition activities. For instance, the creation of new series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 2,5-disubstituted-1,3,4-thiadiazoles has shown promising results in these areas. Such studies indicate the potential of these compounds in developing treatments for conditions where oxidative stress and urease activity are contributing factors (Khan et al., 2010).
Cholinesterase Inhibition for Neurodegenerative Disorders
Compounds similar to the one have also been explored for their potential in treating neurodegenerative disorders. Research into N-aryl derivatives of certain acetamide compounds has shown moderate to good inhibitory activities against acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's disease. This highlights the potential application of such compounds in developing therapies for neurodegenerative conditions (Riaz et al., 2020).
Antitumor and Cytotoxic Activities
The cytotoxic potential of structurally related compounds has been evaluated against various cancer cell lines, with some analogs showing better activity than standard treatments. This suggests the potential use of these compounds in cancer therapy, particularly through mechanisms such as G2/M phase cell cycle arrest and apoptosis induction (Liu et al., 2017).
Eigenschaften
IUPAC Name |
2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-12-8-9-15(10-13(12)2)25-19(27)17-18(20(25)28)24(23-22-17)11-16(26)21-14-6-4-3-5-7-14/h3-10,17-18H,11H2,1-2H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIHCKGLFFEIPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2387384.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2387386.png)

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2387388.png)


![Isobutyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2387392.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2387395.png)

![6-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B2387397.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)
![N-(2-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2387402.png)